Molecular Weight and Formula Differentiation Versus N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4)
The target compound (MW 309.32, C17H15N3O3) is significantly larger than the simple N-benzyl analog N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW 229.23, C12H11N3O2), reflecting the presence of the N1-benzyl group and the furan-2-ylmethyl substituent [1][2]. This translates to 80.09 g/mol greater molecular mass, approximately three additional heavy atoms (23 vs. ~17), and an additional hydrogen bond acceptor (4 vs. ~3). The larger, more polarizable surface area is predicted to enhance binding interactions with hydrophobic kinase pockets and proteasome active sites [3].
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 309.32 g/mol; C17H15N3O3 |
| Comparator Or Baseline | N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4): MW 229.23 g/mol; C12H11N3O2 |
| Quantified Difference | ΔMW = +80.09 g/mol (35% larger); Δ heavy atoms ≈ +6; Δ H-bond acceptors = +1 (estimated) |
| Conditions | Computed and published physicochemical parameters from authoritative chemical databases |
Why This Matters
The substantially larger molecular surface and additional hydrogen-bonding functionality directly impact binding site complementarity; procurement of the N-benzyl analog will not replicate the same molecular recognition profile.
- [1] Kuujia.com. CAS No. 1049540-35-3: 1-Benzyl-N-[(furan-2-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide – Chemical and Physical Properties. View Source
- [2] ChemSrc. CAS No. 371221-70-4: N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. View Source
- [3] Jaballah MY, Serya RAT, Saad N, Khojah SM, Ahmed M, Barakat K, Abouzid KAM. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019;34(1):1573-1589. doi:10.1080/14756366.2019.1651723. View Source
